Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate
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Overview
Description
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate can be compared with other pyrrole derivatives, such as:
Pyrrole-2-carboxylate: Similar structure but different functional groups.
N-methylpyrrole: Contains a methyl group instead of an ethyl group.
Pyrrole-3-carboxylate: Different position of the carboxylate group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
OTXFHRIJKRGBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CNCC2C1 |
Origin of Product |
United States |
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